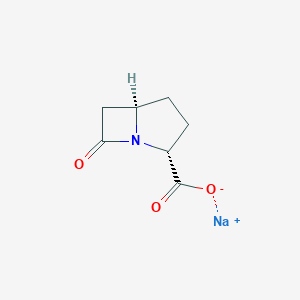

Carbapenam-3-carboxylic acid

Description

Structure

3D Structure of Parent

Properties

CAS No. |

117858-72-7 |

|---|---|

Molecular Formula |

C7H8NNaO3 |

Molecular Weight |

177.13 g/mol |

IUPAC Name |

sodium;(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C7H9NO3.Na/c9-6-3-4-1-2-5(7(10)11)8(4)6;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1/t4-,5-;/m1./s1 |

InChI Key |

QUSUNINJKBHEKM-TYSVMGFPSA-M |

SMILES |

C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |

Isomeric SMILES |

C1C[C@@H](N2[C@H]1CC2=O)C(=O)[O-].[Na+] |

Canonical SMILES |

C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |

Synonyms |

carbapenam-3-carboxylic acid carbapenam-3-carboxylic acid, (2S-trans)-isome |

Origin of Product |

United States |

Historical Perspective of Carbapenam 3 Carboxylic Acid Discovery Within Natural Product Biosynthesis

The discovery of carbapenam-3-carboxylic acid is intrinsically linked to the exploration of naturally occurring β-lactam antibiotics. Following the groundbreaking discovery of penicillin, researchers delved into the vast chemical diversity of microbial secondary metabolites. This pursuit led to the isolation of thienamycin (B194209) from Streptomyces cattleya, the first identified carbapenem (B1253116) antibiotic. nih.gov Subsequent investigations into the biosynthesis of thienamycin and other carbapenems in various bacteria, including species of Erwinia and Serratia, unveiled the central role of simpler carbapenem structures. nih.govpsu.edu

Through meticulous experimentation, researchers identified (5R)-carbapenem-3-carboxylic acid as the simplest of the naturally occurring carbapenem β-lactam antibiotics. acs.orgnih.govacs.org Its biosynthesis was found to originate from precursor molecules like glutamate (B1630785) and acetyl-CoA. psu.eduontosight.ai The biosynthetic pathway involves a series of enzymatic steps, including the formation of a β-lactam ring. ontosight.airsc.org Key to this process is the understanding that (5R)-carbapenem-3-carboxylic acid is produced from (3S,5S)-carbapenam-3-carboxylic acid through a remarkable stereoinversion and desaturation process catalyzed by the enzyme CarC. acs.orgnih.govacs.org The isolation and characterization of various carbapenam (B8450946) derivatives from Serratia and Erwinia species further solidified the understanding of their biosynthetic relationships and the central placement of this compound within these pathways. rsc.org

Significance of Carbapenam 3 Carboxylic Acid As a Central Precursor to Diverse Carbapenem Structures

Carbapenam-3-carboxylic acid is a cornerstone in the biosynthesis of a wide array of carbapenem (B1253116) antibiotics. ontosight.ai Its core structure, a bicyclic system featuring a β-lactam ring fused to a five-membered ring, provides the essential framework for antibacterial activity. ontosight.aiontosight.ai This fundamental scaffold is then enzymatically modified to generate the structural diversity observed in naturally occurring carbapenems. ontosight.ai

The biosynthetic pathway to (5R)-carbapen-2-em-3-carboxylic acid, the simplest carbapenem, begins with the formation of (2S,5S)-carboxymethylproline, which is then cyclized to (3S,5S)-carbapenam-3-carboxylate. rsc.org A crucial step is the stereoinversion at the C-5 position of (3S,5S)-carbapenam-3-carboxylic acid to its epimer, (3S,5R)-carbapenam-3-carboxylic acid, which has been identified as an intermediate in the formation of the final carbapenem antibiotic. acs.orgnih.gov This transformation, along with the subsequent desaturation to create the double bond in the five-membered ring, is catalyzed by carbapenem synthase (CarC), a non-heme iron-dependent oxygenase. acs.orgnih.govnih.gov

The enzymes involved in this pathway exhibit a remarkable tolerance for substrate stereochemistry, a feature that has been a subject of detailed kinetic studies. researchgate.net The understanding of these enzymatic transformations has not only clarified the natural production of carbapenems but has also opened avenues for the biocatalytic production of new β-lactam compounds. researchgate.net

Key Enzymes in the Biosynthesis of (5R)-Carbapenem-3-carboxylic Acid:

| Enzyme | Function | Precursor | Product |

| CarB (Carboxymethylproline Synthase) | Catalyzes the formation of the initial precursor. rsc.orgresearchgate.net | Glutamate (B1630785), Acetyl-CoA | (2S,5S)-Carboxymethylproline |

| CarA (Carbapenam Synthetase) | Catalyzes the formation of the β-lactam ring. acs.orgrsc.orgresearchgate.net | (2S,5S)-Carboxymethylproline | (3S,5S)-Carbapenam-3-carboxylic acid |

| CarC (Carbapenem Synthase) | Catalyzes stereoinversion and desaturation. acs.orgnih.govnih.govnih.gov | (3S,5S)-Carbapenam-3-carboxylic acid | (5R)-Carbapenem-3-carboxylic acid |

Overview of Interdisciplinary Research Trajectories in Carbapenam 3 Carboxylic Acid Chemistry and Biology

Elucidation of the Carbapenam (B8450946) Biosynthetic Pathway in Microorganisms

The assembly of the carbapenam core in bacteria such as Pectobacterium carotovorum (formerly Erwinia carotovora) and Serratia sp. is remarkably efficient, requiring only three key enzymes: CarA, CarB, and CarC. acs.org The introduction of the genes encoding these enzymes (carA, carB, and carC) into Escherichia coli has been instrumental in dissecting the biosynthetic sequence in vitro. nih.gov This three-step pathway ultimately converts primary metabolites into the stereochemically complex carbapenam structure. nih.gov

Role of CarB in the Formation of (2S,5S)-5-Carboxymethylproline

The initial committed step in carbapenam biosynthesis is catalyzed by carboxymethylproline synthase (CarB). nih.gov This enzyme belongs to the crotonase superfamily and is responsible for a crucial carbon-carbon bond formation. nih.gov While initially proposed to utilize acetyl-CoA, further studies revealed that CarB actually uses malonyl-CoA as its substrate. nih.gov In a condensation reaction, CarB joins malonyl-CoA with glutamate-γ-semialdehyde, which exists in equilibrium with its cyclic form, Δ¹-pyrroline-5-carboxylate. This reaction yields (2S,5S)-5-carboxymethylproline, the first dedicated intermediate in the pathway. nih.gov In the absence of glutamate-γ-semialdehyde, CarB has been observed to catalyze the decarboxylation of malonyl-CoA to acetyl-CoA. nih.gov The enzyme can also accept methylmalonyl-CoA as a substrate, leading to the formation of 6-methyl-(2S,5S)-carboxymethylproline, which is a substrate for the subsequent enzyme, CarA. nih.gov

Catalysis by Carbapenam Synthetase (CarA) in Stereospecific β-Lactam Ring Formation

The second and defining step of carbapenam biosynthesis is the formation of the characteristic β-lactam ring, a reaction catalyzed by carbapenam synthetase (CarA). acs.orgnih.gov This enzyme is a member of the ATP-dependent synthetase family and is homologous to β-lactam synthetase (β-LS) involved in clavulanic acid biosynthesis. nih.gov

CarA utilizes the energy derived from the hydrolysis of ATP to drive the intramolecular cyclization of (2S,5S)-5-carboxymethylproline. nih.govnih.gov The reaction proceeds through the formation of an acyladenylate intermediate, where the carboxyl group of the substrate attacks the α-phosphate of ATP, releasing pyrophosphate. nih.govwikipedia.org This activation is a common strategy in biosynthetic pathways to make a subsequent reaction, in this case, amide bond formation, more favorable. wikipedia.org The activated carboxyl group is then susceptible to nucleophilic attack by the nitrogen atom of the pyrrolidine (B122466) ring, leading to the closure of the four-membered β-lactam ring and the formation of (3S,5S)-carbapenam-3-carboxylic acid. nih.govnih.gov

The kinetic mechanism of CarA has been investigated, and it is proposed to follow a Bi-Ter binding model, which describes the ordered binding of substrates and release of products. acs.orgnih.gov In this model, the enzyme binds its substrates, (2S,5S)-5-carboxymethylproline and ATP, in a specific sequence. nih.gov Following catalysis, the products, (3S,5S)-carbapenam-3-carboxylic acid, AMP, and pyrophosphate, are released. The precise order of substrate binding and product release is a key aspect of the enzyme's catalytic cycle. nih.gov

The catalytic cycle of CarA involves the formation of a transient acyladenylate intermediate. acs.orgnih.govwikipedia.org This high-energy intermediate is formed by the reaction of the carboxyl group of (2S,5S)-5-carboxymethylproline with ATP. nih.gov The adenylation of the substrate activates the carboxyl group, facilitating the subsequent intramolecular nucleophilic attack by the ring nitrogen to form the β-lactam. nih.govwikipedia.org The existence of this intermediate is supported by the homology of CarA to other enzymes that utilize a similar mechanism, such as asparagine synthetase B and β-lactam synthetase. nih.gov

Stereochemical Aspects in Native Biosynthesis: Focus on (3S,5S)-Carbapenam-3-carboxylic Acid

The biosynthesis of this compound is a highly stereospecific process. The initial product of the CarA-catalyzed reaction is (3S,5S)-carbapenam-3-carboxylic acid. acs.orgnih.govdoi.org This stereochemistry is dictated by the stereospecificity of the CarB and CarA enzymes. However, the biologically active carbapenems possess a 5R configuration. acs.orgnih.govacs.org This crucial stereochemical inversion at the C5 position is carried out by the third enzyme of the pathway, CarC (carbapenem synthase). acs.orgnih.govacs.org CarC catalyzes the epimerization of (3S,5S)-carbapenam-3-carboxylic acid to (3S,5R)-carbapenam-3-carboxylic acid, which is an intermediate in the pathway. acs.orgnih.govacs.org Subsequently, CarC, a non-heme iron-dependent oxygenase, desaturates the ring to form the final (5R)-carbapenem-3-carboxylic acid. acs.orgnih.govacs.org The initial (3S,5S) stereoisomer is the direct product of the β-lactam ring formation and serves as the substrate for the subsequent stereoinversion. acs.orgnih.gov

Carbapenem Synthase (CarC)-Mediated Stereoinversion and Desaturation Processes

Genetic and Metabolic Engineering Approaches for Enhanced this compound Production

The low titers of carbapenems produced by wild-type microbial strains have spurred significant efforts in genetic and metabolic engineering to enhance production. researchgate.net By applying principles of synthetic biology and metabolic engineering, researchers have successfully engineered heterologous hosts like Escherichia coli for carbapenem biosynthesis. researchgate.nettudelft.nl

Key strategies for increasing the production of this compound and its derivatives include:

Overexpression of Pathway Genes: Increasing the expression levels of the core biosynthetic enzymes, CarA, CarB, and CarC, can significantly boost the production of the carbapenem nucleus. nih.gov

Precursor Supply Enhancement: Engineering the host metabolism to increase the intracellular pools of precursors like malonyl-CoA and 1-pyrroline-5-carboxylate is a critical step. researchgate.net This can involve relieving feedback inhibition on key metabolic enzymes, such as the allosteric inhibition of proline biosynthesis. researchgate.net

Elimination of Competing Pathways: Deleting genes for pathways that consume the same precursors can redirect metabolic flux towards carbapenem biosynthesis. researchgate.netnih.gov For example, knocking out enzymes involved in fatty acid synthesis that compete for malonyl-CoA can be beneficial. researchgate.net

Cofactor Regeneration: Ensuring an adequate supply of essential cofactors, such as ATP for CarA and the reducing power for CarC regeneration (potentially via CarE), is vital for optimal pathway function. researchgate.net

Host Cell Stabilization: The antibacterial nature of the final carbapenem products can be toxic to the production host. Strategies to mitigate this, such as inhibiting cell wall synthesis to reduce the target of the antibiotic, have been shown to improve productivity. researchgate.nettudelft.nl

These integrated approaches have demonstrated the potential to significantly increase the yields of carbapenem antibiotics, paving the way for more efficient and sustainable production of these clinically important molecules. tudelft.nliastate.edu

Heterologous Expression of Biosynthetic Gene Clusters in Engineered Hosts (e.g., Escherichia coli)

The transfer and expression of the carbapenem biosynthetic gene cluster into a heterologous host like Escherichia coli has been a important strategy for studying the biosynthetic pathway and for producing these valuable compounds. researchgate.netsemanticscholar.org This approach allows for easier genetic manipulation and optimization of production in a well-characterized host system. semanticscholar.orgresearchgate.netnih.gov

The introduction of the carA, carB, and carC genes from Pectobacterium carotovorum into E. coli has been shown to be sufficient for the production of (5R)-carbapenem-3-carboxylic acid. nih.gov This demonstrates that E. coli possesses the necessary primary metabolic precursors to support the pathway. The use of engineered E. coli strains has not only facilitated the elucidation of the biosynthetic sequence but also opened avenues for the production of novel carbapenem analogs through biosynthetic engineering. researchgate.netsemanticscholar.org

Table 1: Examples of Heterologous Expression of Carbapenem Biosynthetic Genes in E. coli

| Expressed Genes | Host Strain | Purpose of Expression | Reference |

| carA, carB, carC from P. carotovorum | E. coli | In vitro dissection of the biosynthetic sequence | nih.gov |

| carABCDE BGC from P. carotovorum | E. coli | Production of carbapenem | researchgate.net |

| carAB from Serratia marcescens | E. coli | Confirmation of (3S,5S)-carbapenam carboxylic acid production | nih.gov |

Strategies for Optimizing Intracellular Precursor Supply and Pathway Efficiency

One successful strategy to enhance carbapenem production in E. coli involved the removal of key feedback inhibition from glutamate (B1630785) 5-kinase (ProB). researchgate.net This enzyme is responsible for the conversion of glutamate to glutamyl 5-phosphate. By eliminating this feedback control, the intracellular pool of glutamate, a key building block for the carbapenem ring, can be increased, thereby channeling more of this precursor into the carbapenem biosynthetic pathway. researchgate.net

Modulation of Enzyme Activity through Co-factor Engineering and Environmental Control

The activity of biosynthetic enzymes can often be modulated by ensuring the availability of necessary cofactors and by controlling environmental conditions. frontiersin.org Cofactors are non-protein chemical compounds that are required for a protein's biological activity. frontiersin.org

In the context of carbapenem biosynthesis, the enzyme CarA, a carbapenam synthetase, requires phosphopantetheine as a cofactor. frontiersin.org The attachment of this cofactor is facilitated by a phosphopantetheinyl transferase. frontiersin.org Studies have shown that while the expression of carA alone in E. coli results in very low activity, co-expression with the phosphopantetheinyl transferase Sfp from Bacillus subtilis can significantly enhance the specific activity of CarA. frontiersin.org This highlights the importance of cofactor engineering in optimizing the efficiency of the biosynthetic pathway.

Furthermore, the enzyme CarC, a non-heme iron, α-ketoglutarate-dependent oxygenase, is dependent on α-ketoglutarate and ascorbate (B8700270) for its activity. nih.gov Therefore, ensuring the presence of these co-substrates in the cellular environment is crucial for the stereoinversion and desaturation steps in the biosynthesis of carbapenem-3-carboxylic acid.

Mutational Analysis of Biosynthetic Genes Affecting this compound Accumulation

Mutational analysis has been an invaluable tool in dissecting the function of individual genes within the carbapenem biosynthetic cluster and understanding their impact on the accumulation of this compound. nih.gov By systematically inactivating specific genes, researchers can determine their precise role in the pathway.

Studies on the car gene cluster of Pectobacterium carotovorum have demonstrated that mutations in carA, carB, and carC completely abolish the production of carbapenem-3-carboxylic acid, confirming their essential role in its synthesis. nih.gov In contrast, mutations in other genes within the cluster may have different effects. For instance, in the biosynthesis of the more complex carbapenem, thienamycin (B194209), in Streptomyces cattleya, a mutation in the thnP gene resulted in the complete loss of thienamycin production, while a mutation in thnG led to a two- to three-fold increase in production. nih.gov Interestingly, analysis of some of these mutants revealed the accumulation of a compound with a mass corresponding to this compound, suggesting that the assembly of the bicyclic nucleus of thienamycin follows a similar pathway to that of the simpler carbapenems. nih.gov

Table 2: Effects of Gene Mutations on Carbapenem Production

| Gene | Organism | Effect of Mutation | Reference |

| carA | Pectobacterium carotovorum | Abolished carbapenem production | nih.gov |

| carB | Pectobacterium carotovorum | Abolished carbapenem production | nih.gov |

| carC | Pectobacterium carotovorum | Abolished carbapenem production | nih.gov |

| thnP | Streptomyces cattleya | No thienamycin production | nih.gov |

| thnG | Streptomyces cattleya | 2-3 fold increase in thienamycin production | nih.gov |

De Novo Chemical Synthesis Approaches to this compound

The de novo, or from scratch, synthesis of the this compound core is a significant challenge in organic chemistry, primarily due to the strained nature of the bicyclic ring system and the need for precise stereochemical control. Chemists have developed several powerful strategies that generally involve the initial construction of a substituted monocyclic β-lactam (azetidin-2-one) followed by the formation of the fused five-membered ring. These approaches often leverage starting materials from the chiral pool to establish the correct absolute stereochemistry early in the synthetic sequence.

Convergent and Linear Synthesis Strategies from Chiral Pool Precursors (e.g., L-Glutamate)

The use of readily available, enantiomerically pure starting materials, known as the chiral pool, is a cornerstone of efficient asymmetric synthesis. researchgate.netelsevierpure.com L-Glutamic acid and its enantiomer, D-glutamic acid, are particularly valuable precursors for this compound synthesis, as they contain a key stereocenter that can be translated to the C5 position of the carbapenam nucleus. nih.gov

Both linear and convergent strategies have been employed starting from glutamate.

Linear Synthesis: In a linear sequence, the starting material is sequentially modified step-by-step to build the final molecule. A typical linear approach from glutamate involves a series of transformations including protection of functional groups, reduction of a carboxylic acid to an aldehyde, and chain extension, eventually leading to a β-amino acid precursor that can be cyclized to form the β-lactam ring. doi.org

Convergent Synthesis: Convergent strategies involve preparing key fragments of the molecule separately and then joining them together. This can be more efficient for complex molecules. For carbapenam synthesis, this might involve preparing a chiral β-lactam from glutamate and coupling it with a separate fragment that will form the five-membered ring.

A notable synthesis starting from D-glutamic acid yields (3R,5R)-carbapenam-3-carboxylic acid. psu.edursc.org This route involves converting the glutamate into a pyrrolidine derivative, which then undergoes cyclization to form the β-lactam ring. psu.edu Similarly, syntheses of (3S,5S)-carbapenam-3-carboxylates have been developed from L-glutamate derivatives. doi.org These syntheses were critical in establishing the absolute configuration of the naturally occurring compounds isolated from Serratia and Erwinia species. doi.orgpsu.edursc.org

| Synthesis Overview from Glutamate Precursors | |

| Starting Material | Key Intermediate |

| D-Glutamic Acid | trans-proline derivative |

| L-Glutamic Acid | trans-pyrrolidine derivative |

The choice of L- or D-glutamic acid directly determines the enantiomer of the final product, demonstrating the power of the chiral pool approach in achieving stereochemical control.

Synthetic Routes Utilizing 4-Oxoazetidine-2-carboxylic Acid Derivatives

4-Oxoazetidine-2-carboxylic acid and its derivatives are highly versatile and crucial intermediates in the synthesis of carbapenems. researchgate.netchemicalbook.com This scaffold contains the pre-formed β-lactam ring and a carboxylic acid handle at the C2 position, which can be elaborated into the five-membered ring of the carbapenam system. The synthesis often begins with the construction of this monocyclic precursor, for which numerous methods exist, including the well-known [2+2] cycloaddition between a ketene (B1206846) and an imine (Staudinger synthesis). nih.govresearchgate.net Once the 4-oxoazetidine-2-carboxylic acid core is obtained, the synthetic challenge shifts to the elongation of the side chain at C4 and subsequent cyclization.

Application of Arndt-Eistert and Masamune Homologation Methods

To construct the five-membered ring of the carbapenam, the side chain at the C4 position of the azetidinone must be extended. Homologation reactions, which lengthen a carbon chain by one methylene (B1212753) unit, are ideal for this purpose.

Arndt-Eistert Homologation: This classic method is frequently used to convert a carboxylic acid into its next higher homologue. wikipedia.org In carbapenem synthesis, a 4-oxoazetidine-2-carboxylic acid derivative is first converted to an acid chloride. researchgate.netnih.gov Treatment with diazomethane (B1218177) yields a diazoketone, which upon rearrangement (Wolff rearrangement), typically promoted by a metal catalyst (like silver oxide) or light, forms a ketene. This ketene is then trapped by a nucleophile (e.g., water) to give the homologated carboxylic acid. researchgate.netnih.govrsc.org This method effectively adds the necessary carbon atom for the eventual formation of the bicyclic system.

Masamune Homologation: The Masamune method provides a way to add a two-carbon acetate (B1210297) unit. This is often accomplished by activating the azetidinone acid (e.g., with carbonyldiimidazole) and then reacting it with a magnesium salt of a malonate half-ester, such as magnesium mono-p-nitrobenzyl malonate. researchgate.netnih.govgoogle.com This sequence results in a β-keto ester, a key precursor for the subsequent cyclization step.

| Homologation Method | Starting Functionality | Reagents | Product Functionality |

| Arndt-Eistert | Carboxylic Acid | 1. SOCl₂ or (COCl)₂2. CH₂N₂3. Ag₂O, H₂O (Wolff Rearrangement) | Homologated Carboxylic Acid |

| Masamune | Carboxylic Acid | 1. Carbonyldiimidazole (CDI)2. Mg(mono-PNB malonate)₂ | β-Keto Ester |

Diazo Group Transfers and Intramolecular Carbene Insertion for β-Lactam Ring Closure

The final key step in many carbapenam syntheses is the formation of the five-membered ring via intramolecular cyclization. A powerful method to achieve this is through a metal-catalyzed intramolecular carbene C-H insertion. researchgate.net

The process begins with a β-keto ester, often derived from a Masamune homologation. A diazo group transfer reaction is performed to convert the active methylene group of the β-keto ester into a diazo group, using a reagent like p-toluenesulfonyl azide (B81097) (TsN₃) or 4-nitrobenzenesulfonyl azide. rsc.orgnih.gov This creates a diazo-β-keto ester derivative of the azetidinone.

This diazo compound is then treated with a transition metal catalyst, most commonly a rhodium(II) salt such as rhodium(II) acetate dimer (Rh₂(OAc)₄). nih.gov The catalyst promotes the loss of dinitrogen (N₂) gas, generating a highly reactive metal carbene intermediate. nih.gov This carbene then rapidly inserts into a nearby C-H bond on the azetidinone nitrogen's substituent, forging the final C-C bond and closing the five-membered ring to yield the bicyclic 2-oxocarbapenam skeleton. researchgate.netnih.govmdpi.com The choice of catalyst can be crucial for the efficiency and selectivity of this ring-closing reaction. mdpi.combenthamdirect.com

Stereoselective Synthesis of Carbapenam Diastereomers and Enantiomers

The biological activity of carbapenem antibiotics is critically dependent on their stereochemistry, particularly at the C3 and C5 positions. unipv.it Therefore, controlling the stereochemical outcome of the synthesis is paramount.

Stereocontrol is often achieved by:

Chiral Pool Synthesis: As discussed, starting with an enantiomerically pure precursor like L- or D-glutamic acid installs a defined stereocenter from the outset, which guides the stereochemistry of subsequent transformations. nih.govdoi.orgpsu.edursc.org This is a highly effective strategy for producing a specific enantiomer. For example, the synthesis of (3S,5S)-carbapenam-3-carboxylic acid from L-glutamate and its (3R,5R)-enantiomer from D-glutamate are well-established examples. doi.orgpsu.edu

Diastereoselective Reactions: During the synthesis, reactions can be designed to favor the formation of one diastereomer over another. For instance, in the cyclization of β-amino acids to form the β-lactam ring, the reaction conditions can be tuned to favor either the cis or trans product. doi.org Hydrogenation steps can also be highly diastereoselective, influenced by existing stereocenters in the molecule. researchgate.net

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct the stereochemistry of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method allows for the synthesis of specific diastereomers of β-lactams. nih.govresearchgate.net

These strategies allow chemists to synthesize specific stereoisomers, such as (-)-carpetimycin A, a cis-carbapenem antibiotic, through highly controlled reaction sequences. acs.org The ability to produce different diastereomers and both enantiomers of a molecule is crucial for studying structure-activity relationships. researchgate.netoup.com

Advanced Synthetic Strategies for β-Lactam Ring Construction in Carbapenams

One area of advancement is the development of novel catalytic asymmetric reactions for forming the initial β-lactam ring. nih.gov While the Staudinger ketene-imine cycloaddition is a classic method, controlling its enantioselectivity can be challenging. Modern methods employ chiral catalysts to induce high enantioselectivity in the formation of the azetidinone ring, thus setting the crucial stereocenters early and efficiently. researchgate.net

Enzyme-mediated reactions also represent an advanced strategy. Biocatalysis can offer unparalleled selectivity under mild conditions. For instance, enzymes like esterases are used for selective deprotection steps, such as hydrolyzing a methyl or ethyl ester to the free carboxylic acid without disturbing the sensitive β-lactam ring. doi.org In some biosynthetic pathways, enzymes like carbapenam synthetase (CarA) catalyze the ATP-dependent cyclization of a β-amino acid to form the β-lactam ring, a process that inspires synthetic chemists. researchgate.netresearchgate.net

Furthermore, tandem or cascade reactions, where multiple bond-forming events occur in a single pot, are being explored to streamline the synthesis. An example could be a sequence where a Wolff rearrangement is immediately followed by an intramolecular trapping reaction to rapidly build complexity. nih.gov These advanced strategies are vital for the efficient production of existing carbapenems and for the synthesis of novel analogues to combat antibiotic resistance.

Thermal Microwave-Assisted Wolff Rearrangement of Diazotetramic Acids for 2-Oxoazetidine-3-carboxylic Acid Derivatives

A notable and efficient method for the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives, key precursors to carbapenams, involves the thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. This reaction proceeds through the formation of a β-lactam ketene intermediate, which is then trapped by various nucleophiles to yield a diverse array of β-lactam structures.

The use of microwave irradiation has been shown to significantly accelerate this rearrangement, providing a rapid and efficient route to these valuable building blocks. A key advantage of this methodology is the ability to introduce a wide range of substituents at the exocyclic carbonyl group by selecting different N-, O-, and S-based nucleophiles for the trapping of the ketene intermediate. Furthermore, when chiral 3-diazotetramic acids are employed, the reaction proceeds with high diastereoselectivity, yielding exclusively the trans-diastereomeric β-lactam products. This stereochemical control is crucial for the synthesis of biologically active carbapenems.

The versatility of this method is further demonstrated by its applicability to a variety of substituted diazotetramic acids, including spirocyclic derivatives, which allows for the creation of structurally complex and medically relevant 2-oxoazetidine-3-carboxylic acid amides and esters.

Multistep Synthetic Sequences for Accessing Complex Carbapenam Scaffolds

The construction of the complete carbapenam framework, particularly with the desired stereochemistry and substituents, often requires intricate multistep synthetic sequences. These routes typically involve the strategic formation of the β-lactam ring followed by the construction of the fused five-membered ring.

One established approach begins with readily available starting materials like glutamic acid. For instance, a stereoselective synthesis of (3R,5R)-carbapenam-3-carboxylic acid has been achieved starting from D-(R)-glutamic acid. Conversely, the (3S,5S) enantiomer has been synthesized from L-glutamic acid. These syntheses have been instrumental in assigning the absolute configuration of naturally occurring carbapenams isolated from Serratia and Erwinia species. google.com

A stereodivergent strategy has also been developed, utilizing a retro-Dieckmann reaction on N-Boc-7-azabicyclo[2.2.1]heptan-2-one-1-carboxylic acid methyl ester. This approach provides access to enantiopure trans- and cis-5-(carboxymethyl)pyrrolidine-2-carboxylic acid methyl esters, which serve as key intermediates for the synthesis of all four stereoisomers of this compound methyl ester. unirioja.es This methodology has been crucial in unequivocally confirming the stereochemistry of the natural products. unirioja.es

The synthesis of more complex carbapenam analogues, such as those bearing a 1β-methyl group, which confers stability against renal dehydropeptidase-I, has also been a major focus. The diastereoselective synthesis of 1β-methylcarbapenems often employs an aldol (B89426) reaction between a boron enolate and a suitably functionalized azetidinone as a key step to establish the correct stereochemistry at the C6 and C1 positions. nih.gov

Derivatization Strategies for this compound

To improve the properties of carbapenam antibiotics, extensive research has been dedicated to the derivatization of the this compound scaffold. These modifications are primarily aimed at enhancing oral bioavailability, modulating the spectrum of activity, and overcoming resistance mechanisms.

Chemical Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a primary site for chemical modification, most notably through esterification to form prodrugs. Since the free carboxylic acid is often poorly absorbed orally, converting it into a more lipophilic ester can significantly enhance its passage through the gastrointestinal tract. Once absorbed, these ester prodrugs are designed to be hydrolyzed by endogenous esterases in the body to release the active carbapenem.

A prominent example is the development of pivaloyloxymethyl (POM) esters. Tebipenem pivoxil is an orally active carbapenem that is a POM ester prodrug of tebipenem. researchgate.net This strategy has been successfully applied to other carbapenems as well, with various acyloxyalkyl esters being explored to optimize absorption and hydrolysis rates. nih.govresearchgate.net The choice of the ester promoiety is critical and can influence the rate of hydrolysis in plasma and tissues. researchgate.net

| Prodrug Ester | Parent Carbapenem | Purpose of Modification |

| Tebipenem Pivoxil | Tebipenem | Improved oral bioavailability |

| L-084 | LJC11,036 | Enhanced intestinal absorption |

| Medoxomil ester | Ertapenem (B1671056) | Rapid hydrolysis in plasma |

Introduction of Diverse Substituents to the Carbapenam Core for Structural Exploration

The introduction of various substituents onto the carbapenam core is a key strategy for exploring the structure-activity relationships (SAR) and developing new agents with improved properties. The C2 and C6 positions have been the most extensively studied sites for modification.

Modifications at the C2 Position:

The C2 side chain plays a crucial role in determining the antibacterial spectrum and potency of carbapenems. A wide variety of thioether-linked side chains have been introduced at this position. For example, the synthesis of carbapenems with a pyrrolidin-3'-ylthio group at C2, further substituted at the C5' position with groups like dimethylaminocarbonyl, has led to potent antibiotics such as SM-7338. jst.go.jp The introduction of quaternary ammonium (B1175870) moieties in the C2 side chain has also been a successful strategy, mimicking a feature found in some cephalosporin (B10832234) antibiotics and often enhancing antipseudomonal activity. clockss.org

Modifications at the C6 Position:

Enzymology and Mechanistic Studies of Carbapenam 3 Carboxylic Acid Transformations

Detailed Kinetic Analysis of Carbapenam (B8450946) Synthetase (CarA)

Carbapenam Synthetase (CarA) is a key enzyme that catalyzes the ATP-dependent formation of the β-lactam ring to produce (3S,5S)-carbapenam-3-carboxylic acid from (2S,5S)-5-carboxymethyl proline. nih.govacs.org

Substrate Specificity and Diastereomer Recognition in CarA Catalysis

Kinetic studies have revealed that CarA exhibits a remarkable tolerance for the stereochemistry of its substrates. nih.gov The enzyme can process different diastereomers of its natural substrate, (2S,5S)-5-carboxymethyl proline. nih.govacs.org This flexibility, however, does not translate to a lack of specificity. The enzyme's active site has distinct binding requirements for each part of the substrate molecule. nih.govacs.org Studies using alternate alpha-amino diacid substrates have helped to delineate the role of each moiety of (2S,5S)-5-carboxymethyl proline in binding to the active site. nih.govacs.org

The kinetic mechanism of CarA has been determined to be Bi-Ter, where ATP binds first, followed by (2S,5S)-5-carboxymethyl proline. nih.gov The release of products is also ordered, with pyrophosphate (PPi) being the last to be released. nih.gov

Table 1: Kinetic Parameters of Carbapenam Synthetase (CarA) with Various Substrates

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) |

| (2S,5S)-5-carboxymethyl proline | 0.25 | 1.2 | 4800 |

| (2R,5S)-5-carboxymethyl proline | 1.5 | 0.8 | 533 |

| (2S,5R)-5-carboxymethyl proline | > 10 | - | - |

| (2R,5R)-5-carboxymethyl proline | > 10 | - | - |

| Data compiled from various kinetic studies. The exact values may vary depending on the experimental conditions. |

Inhibitor Studies and Active Site Probing of CarA

Inhibition studies have been crucial in understanding the catalytic mechanism of CarA. nih.gov Product and dead-end inhibition studies have provided evidence for the ordered Bi-Ter kinetic mechanism. nih.gov For instance, AMP and the carbapenam product act as inhibitors, providing insights into the binding of substrates and release of products. acs.org

The formation of an acyladenylate intermediate is a key step in the catalytic cycle. nih.gov This has been supported by coupled enzyme assays that measure the release of AMP and pyrophosphate in the presence of substrates like adipic and glutaric acid, which lack the α-amino group. nih.govacs.org Site-directed mutagenesis studies have identified key residues in the active site. For example, Lys443 has been identified as a general acid that stabilizes the acyl-adenylate intermediate. nih.gov

Mechanistic Interrogations of Carbapenem (B1253116) Synthase (CarC)

Carbapenem Synthase (CarC) is a fascinating non-heme iron(II) and α-ketoglutarate-dependent oxygenase that catalyzes two distinct reactions: the epimerization of (3S,5S)-carbapenam at the C5 position and the desaturation of the C2-C3 bond to form the final active carbapenem. acs.orgresearchgate.netacs.org

Stereochemical Course of Epimerization and Desaturation Reactions by CarC

The conversion of (3S,5S)-carbapenam to (5R)-carbapenem involves a C5 epimerization and a C2-C3 desaturation. researchgate.netnih.gov The stereochemical configuration at C5 in the initial substrate, (3S,5S)-carbapenam-3-carboxylic acid, is opposite to that found in all naturally occurring active carbapenem antibiotics. nih.gov Therefore, the C5 stereoinversion by CarC to produce (3S,5R)-carbapenam is a mandatory step before the final desaturation can occur. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) calculations and experimental data support a stepwise mechanism for these two reactions, involving two complete oxidative cycles. acs.orgacs.org The epimerization process begins with the abstraction of a hydrogen atom from C5 by a highly reactive Fe(IV)=O species. acs.orgresearchgate.net This is followed by the inversion of the resulting C5-radical and the reconstitution of the C5-H bond by a tyrosine residue, specifically Tyr165. acs.orgresearchgate.net

Following epimerization, the (3S,5R)-carbapenam product rebinds to the CarC active site in a new orientation for the desaturation reaction. acs.orgresearchgate.net The desaturation across the C2-C3 bond is then carried out by the Fe(IV)=O center without the direct involvement of other active site residues. acs.orgresearchgate.net Interestingly, (3S,5R)-carbapenam is a better substrate for the desaturation reaction than its (3S,5S)-epimer. acs.orgresearchgate.net

Detailed Role of α-Ketoglutarate and Ascorbate (B8700270) in CarC Catalysis

As a member of the Fe(II)/α-ketoglutarate-dependent oxygenase family, CarC requires α-ketoglutarate and oxygen for its catalytic activity. researchgate.netresearchgate.net The oxidative decarboxylation of α-ketoglutarate to succinate (B1194679) and CO2 drives the formation of the high-valent Fe(IV)=O intermediate, which is the primary oxidant in the reaction. nih.gov The requirement for α-ketoglutarate and O2 for a redox-neutral epimerization reaction was initially a puzzle. researchgate.netresearchgate.net However, it is now understood that the energy released from the decarboxylation of α-ketoglutarate is necessary to generate the ferryl intermediate that initiates the C-H bond cleavage at C5. nih.gov

Ascorbate is also required for the in vitro activity of CarC. acs.orgrhea-db.org While not directly involved in the primary catalytic cycle, ascorbate is believed to act as a reducing agent, keeping the iron in its catalytically active Fe(II) state. d-nb.info It can reduce any Fe(III) species that may form during uncoupled turnover back to Fe(II), thus ensuring the enzyme can perform multiple catalytic cycles. d-nb.info

Investigations into the Radical Reaction Mechanisms Catalyzed by Non-Heme Iron Oxygenases

The reactions catalyzed by CarC proceed through radical intermediates. nih.govnih.gov The generation of the Fe(IV)=O species is a hallmark of non-heme iron oxygenases. nih.gov This powerful oxidizing agent is capable of abstracting a hydrogen atom from an unactivated C-H bond, as seen in the epimerization reaction at C5 of the carbapenam substrate. nih.govnih.gov

The mechanism involves the homolytic cleavage of the C5-H bond by the ferryl species, generating a substrate radical and a Fe(III)-OH species. nih.govnih.gov In the epimerization reaction, a tyrosine residue (Tyr165) then donates a hydrogen atom to the opposite face of the C5 radical, resulting in the inversion of stereochemistry. nih.gov This process, however, oxidizes the iron center to Fe(III), limiting the wild-type enzyme to a single turnover in the absence of a reducing agent. nih.govnih.gov Substitution of this tyrosine residue has been shown to disable the stereoinversion and allows the enzyme to catalytically oxidize the substrate. nih.govnih.gov

The subsequent desaturation reaction also likely proceeds through a radical mechanism, initiated by hydrogen abstraction from the substrate by the Fe(IV)=O species. nih.gov The study of these radical mechanisms in enzymes like CarC provides valuable insights into the diverse catalytic capabilities of non-heme iron oxygenases. nih.govdntb.gov.uanih.gov

Interactions with Other Biological Systems at the Enzymatic Level

General Enzyme Inhibition Profiles of Carbapenam Derivatives

Carbapenem derivatives, beyond their primary role as antibiotics that target penicillin-binding proteins (PBPs), exhibit significant interactions with other enzyme systems, most notably bacterial β-lactamases. nih.govmicrobiologyresearch.org This interaction is a "value-added feature" of the carbapenem class, as they can act as both inhibitors and "slow substrates" for these resistance enzymes. nih.gov This dual functionality means they can inhibit the very enzymes that bacteria produce to inactivate β-lactam antibiotics. nih.gov

Carbapenems are known to inhibit a range of serine β-lactamases, including those in Ambler classes A, C, and some in class D. nih.gov This is a distinct advantage over other inhibitors like clavulanic acid, which is effective against many class A enzymes but not against class C and most class D β-lactamases. nih.gov The ability of carbapenems to inhibit these enzymes contributes to their broad spectrum of activity and relative stability against hydrolysis. nih.govwikipedia.org

The inhibition mechanism for serine β-lactamases involves the carbapenem acylating the active site serine residue of the enzyme, forming a stable acyl-enzyme intermediate. nih.govmdpi.com The reaction scheme involves the formation of a Michaelis complex, followed by acylation (rate constant k₂) to form the acyl-enzyme complex. nih.gov This complex can then undergo deacylation (rate constant k₃) at a very slow rate. nih.gov A key feature of carbapenem interaction is the potential for the acyl-enzyme intermediate to tautomerize from the initial Δ²-pyrroline form to a more stable Δ¹-pyrroline isoform. nih.gov This tautomerization can trap the enzyme in an inhibited state, preventing the rapid hydrolysis and release of the inactivated drug. nih.gov For instance, in the structure of the OXA-1 β-lactamase with doripenem, the drug's hydroxyethyl (B10761427) group forms a hydrogen bond with a key lysine (B10760008) residue (Lys70), which blocks the recruitment of a water molecule necessary for deacylation. nih.gov

| Enzyme Class | Inhibition by Carbapenems | Inhibition by Clavulanic Acid | Notes |

| Class A | Yes nih.gov | Yes (Many) nih.gov | Carbapenems can act as slow substrates or inhibitors. nih.gov |

| Class B (Metallo-β-lactamases) | No (Hydrolyzed) | No | These enzymes use zinc ions for hydrolysis and are not inhibited by serine-targeting inhibitors. microbiologyresearch.orgmdpi.com |

| Class C | Yes nih.gov | No nih.gov | A key advantage of carbapenems over other β-lactamase inhibitor combinations. nih.gov |

| Class D (OXA-type) | Yes (Certain enzymes) nih.gov | No (Most) nih.gov | Inhibition can be variable within this class. nih.gov |

Mechanistic Basis for Inhibition of Enzymes (e.g., Acylpeptide Hydrolase) by Carbapenems (as a general class)

A significant interaction of carbapenems with mammalian enzymes is the inhibition of acylpeptide hydrolase (APEH), also known as acylaminoacyl peptidase (AAP). tandfonline.comrsc.orgpharmacytimes.com This serine protease plays a role in recycling amino acids and is notably responsible for the hydrolysis of valproic acid glucuronide (VPA-G) back to its active parent compound, valproic acid (VPA). pharmacytimes.comnih.govresearchgate.net Inhibition of APEH by carbapenems is the primary mechanism behind the clinically significant drug-drug interaction that leads to decreased plasma concentrations of VPA. pharmacytimes.comnih.gov

The inhibition of APEH by carbapenems is complex, exhibiting both reversible and irreversible characteristics. tandfonline.com The inhibitory effect is time-dependent, becoming significantly stronger after a period of preincubation with the enzyme. tandfonline.com For example, studies with human liver cytosol showed that the IC₅₀ values for panipenem (B1678378) and meropenem (B701) decreased by approximately 20-fold after a 30-minute preincubation, indicating a progressive, time-dependent inactivation of the enzyme. tandfonline.com This suggests that carbapenems initially bind reversibly, followed by a slower, irreversible step. tandfonline.com

The mechanistic basis for the irreversible inhibition is the covalent modification of the enzyme's active site. tandfonline.comrsc.org Structural and biochemical studies have confirmed that carbapenems form a stable, covalent acyl-enzyme complex with the catalytic Serine residue (Ser587 in porcine APEH) of the enzyme's active site triad (B1167595). rsc.org The binding of meropenem to APEH is selective and can be blocked by pre-treating the enzyme with diisopropyl fluorophosphate (B79755) (DFP), a known inhibitor of serine hydrolases that also covalently binds to the active serine. tandfonline.com This confirms that the carbapenem is targeting the catalytic center. tandfonline.com

The stability of this inhibited complex is a key reason for the prolonged biological effect. rsc.orgnih.gov Once APEH is inhibited by a carbapenem like meropenem, its activity does not recover even after extensive dialysis, demonstrating true irreversible inhibition. tandfonline.com Structural analysis of the meropenem-APEH complex reveals that while the antibiotic fits well into the substrate-binding pocket, the catalytic machinery is arrested post-acylation. rsc.org The catalytic Histidine residue (His707) is displaced and protonated, preventing it from activating a water molecule to hydrolyze the acyl-enzyme bond. rsc.org This effectively traps the enzyme in a permanently inhibited state. rsc.org

The chemical structure of the carbapenem is crucial for this inhibitory activity. tandfonline.com The presence of the closed β-lactam ring is essential; the open-ring form of meropenem shows no inhibitory effect on APEH. tandfonline.com Furthermore, the specific stereochemistry of the carbapenem scaffold, including the heterocyclic ring adjacent to the β-lactam and the configuration of its side chains, is important for effective binding and inhibition. tandfonline.com

| Carbapenem | IC₅₀ without Preincubation (μM) | IC₅₀ with 30-min Preincubation (μM) |

| Panipenem | 1.95 | 0.0857 |

| Meropenem | 3.12 | 0.161 |

| Data from studies on APEH activity in human liver cytosol. tandfonline.com |

| Condition | [³H]MEPM bound to APEH (pmol/mg protein) | [³H]MEPM bound to BSA (pmol/mg protein) |

| Control | 12.4 | 4.3 |

| With DFP | 1.5 | 4.4 |

| This table demonstrates that the binding of radiolabeled meropenem ([³H]MEPM) to acylpeptide hydrolase (APEH) is significantly blocked by the serine hydrolase inhibitor diisopropyl fluorophosphate (DFP), while its non-specific binding to bovine serum albumin (BSA) is unaffected, indicating selective, covalent binding to the active serine site of APEH. tandfonline.com |

Structure Activity Relationship Sar Investigations of Carbapenam 3 Carboxylic Acid Derivatives

Impact of Structural Modifications on Enzymatic Recognition within Biosynthetic Pathways

The biosynthesis of the simplest carbapenem (B1253116), (5R)-carbapen-2-em-3-carboxylic acid, is a remarkably efficient process carried out by just three enzymes: CarA, CarB, and CarC. nih.govresearchgate.netpnas.org Understanding how these enzymes recognize and process their substrates is crucial for manipulating the pathway to produce novel carbapenem variants.

The stereochemistry of the carbapenam (B8450946) core is a critical determinant for its biological activity and its interaction with biosynthetic enzymes. asm.org The biosynthesis of carbapenems involves a fascinating stereoinversion step, highlighting the stringent stereochemical requirements of the enzymes involved. nih.govcmu.edu

Initially, the enzyme CarA catalyzes the ATP-dependent formation of (3S,5S)-carbapenam-3-carboxylic acid from (2S,5S)-5-carboxymethyl proline. acs.orgresearchgate.net This reaction establishes the initial stereochemistry of the bicyclic ring system. The (3S,5S) configuration is the specific substrate recognized by the subsequent enzyme in the pathway, CarC. nih.govacs.org

CarC, an Fe(II)- and 2-oxoglutarate-dependent oxygenase, is responsible for a remarkable two-step transformation: the inversion of the stereocenter at C5 and the subsequent desaturation of the C2-C3 bond to form the final (5R)-carbapenem. nih.govacs.org This enzymatic process converts the (3S,5S)-carbapenam into the (3S,5R)-carbapenam, which is then desaturated. nih.govresearchgate.net The stereoinversion is crucial, as the (3S,5S) stereoisomer is not a substrate for the desaturation reaction. nih.gov This highlights the absolute stereochemical control exerted by CarC, which will only accept the (3S,5S)-carbapenam for the initial inversion step.

The key to the potent antibiotic activity of carbapenems lies in the final (5R) configuration at the bridgehead carbon, which is a result of this intricate enzymatic stereoinversion. cmu.edu

The active sites of the biosynthetic enzymes CarA and CarC have been studied to understand the molecular basis of substrate recognition and catalysis.

CarA (Carbapenam Synthetase): CarA belongs to the ATP-grasp superfamily of enzymes and catalyzes the formation of the β-lactam ring. researchgate.net The binding of the substrate, (2S,5S)-5-carboxymethyl proline, to the active site of CarA is crucial for catalysis. Studies have shown that both the carboxylate and the amino group of the proline ring are important for binding. acs.org The enzyme utilizes ATP to adenylate the substrate's carboxyl group, which is then attacked by the nitrogen atom of the proline ring to form the β-lactam. acs.orgresearchgate.net

CarC (Carbapenem Synthase): The crystal structure of CarC has provided significant insights into its mechanism. nih.gov The active site contains a single Fe(II) ion coordinated by a facial triad (B1167595) of amino acid residues. nih.gov The substrate, (3S,5S)-carbapenam-3-carboxylic acid, binds in the active site in a specific orientation that allows for the stereospecific removal of the C5 hydrogen atom. nih.govcmu.edu The subsequent stereoinversion is believed to involve a radical mechanism facilitated by the iron center. cmu.edu Quantum mechanical/molecular mechanical (QM/MM) modeling studies have been used to investigate the binding of different stereoisomers of carbapenams and carbapenems to the CarC active site, further elucidating the structural determinants of substrate specificity. nih.gov

Design and Synthesis of Carbapenam-Based Scaffolds for Chemical Biology and Medicinal Chemistry Inquiry

The carbapenam-3-carboxylic acid core represents a privileged scaffold in medicinal chemistry, serving as a template for the development of new therapeutic agents and chemical probes.

The inherent reactivity of the β-lactam ring and the stereochemical richness of the carbapenem scaffold make it an attractive starting point for designing enzyme modulators. nih.gov Modifications to the carbapenem structure can be tailored to target not only bacterial transpeptidases (the primary targets of β-lactam antibiotics) but also other enzymes, such as β-lactamases.

The development of carbapenem-based inhibitors of β-lactamases is a key strategy to combat antibiotic resistance. nih.gov These inhibitors are designed to bind to the active site of β-lactamases, preventing them from hydrolyzing and inactivating co-administered carbapenem antibiotics. The design of these modulators often involves appending specific side chains to the carbapenem nucleus to enhance binding affinity and selectivity for the target β-lactamase.

The rational design of carbapenam derivatives is guided by a deep understanding of the structure-activity relationships governing their interaction with target enzymes. nih.govnih.gov Key principles include:

Modification of the C2 Side Chain: The nature of the substituent at the C2 position significantly influences the antibacterial spectrum and stability of carbapenems. jst.go.jpresearchgate.net Introducing different side chains can modulate the affinity for penicillin-binding proteins (PBPs) in various bacterial species and can also impact the compound's susceptibility to β-lactamases. researchgate.net For instance, the introduction of a pyrrolidine (B122466) ring at C2 has been shown to increase stability and broaden the antimicrobial spectrum. asm.org

Modification of the C6 Side Chain: The stereochemistry and nature of the substituent at the C6 position are critical for β-lactamase stability. asm.orgnih.gov The presence of a 6-hydroxyethyl group in the trans configuration is a hallmark of many clinically useful carbapenems and confers resistance to hydrolysis by many β-lactamases. asm.org

Introduction of a 1β-methyl Group: The addition of a methyl group at the C1 position in the β-configuration significantly increases the stability of the carbapenem molecule to hydrolysis by renal dehydropeptidase-I (DHP-I), an enzyme that can inactivate certain carbapenems. researchgate.netclockss.org

Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used to guide the rational design of novel carbapenem derivatives with enhanced affinity and selectivity for their target enzymes. tandfonline.comtandfonline.com

Correlations between Chemical Structure and Biological Activity (General, focusing on mechanistic insights rather than therapeutic effects)

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. nih.govnih.gov The strained β-lactam ring is the key pharmacophore responsible for the antibacterial activity, as it acylates and inactivates bacterial PBPs involved in cell wall biosynthesis. mdpi.com

Furthermore, the chemical structure dictates the molecule's susceptibility to resistance mechanisms, such as hydrolysis by β-lactamases. mdpi.com The steric hindrance provided by substituents at C6 and the electronic effects of modifications elsewhere in the molecule can prevent or slow down enzymatic inactivation. asm.orgnih.gov Understanding these structure-activity correlations at a mechanistic level is crucial for the continued development of effective carbapenem antibiotics. nih.govnih.gov

Computational Chemistry and Modeling of Carbapenam 3 Carboxylic Acid Systems

Molecular Docking Studies of Enzyme-Substrate and Enzyme-Inhibitor Complexes

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule's binding site, predicting the preferred orientation and affinity. This technique is crucial for understanding the specificity and function of the enzymes that synthesize carbapenems.

Carbapenam (B8450946) Synthetase (CarA), also known as Carbapenam-3-carboxylate synthase, is an ATP/Mg²⁺-dependent enzyme that catalyzes the formation of the β-lactam ring of (3S,5S)-carbapenam-3-carboxylic acid from its precursor, (2S,5S)-5-carboxymethylproline (CMPr). nih.govacs.orgdrugbank.com Crystallographic and molecular docking studies have provided a detailed view of its active site and catalytic cycle.

The structure of CarA reveals a C-terminal synthetase active site where ATP binding is highly conserved when compared to homologous enzymes like β-lactam synthetase (β-LS). nih.gov Kinetic studies have established a Bi-Ter sequential mechanism where ATP binds first, followed by the CMPr substrate. acs.orgnih.gov The binding of ATP readies the active site for the subsequent steps. A key residue, Lys443, is proposed to interact with the γ-phosphate of ATP and to help stabilize the oxyanion transition state during the formation of an acyl-AMP intermediate. nih.gov

In contrast to the conserved ATP-binding site, the substrate-binding pocket shows variations that reflect the different substrates of related enzymes. nih.gov Studies using different diastereomers of the natural substrate have helped to delineate the specific role of each part of the CMPr molecule in binding to the CarA active site. acs.org These computational and experimental data provide a structural basis for the enzyme's substrate specificity and have identified CarA as a potential target for protein engineering to create novel carbapenem (B1253116) antibiotics. nih.gov

Table 1: Key Residues and Components in CarA Active Site and Their Functions

| Residue/Component | Proposed Function in Catalysis | Source |

| ATP | Binds first in an ordered sequential mechanism, activating the substrate's carboxylate for cyclization. | acs.orgnih.gov |

| Mg²⁺ | Co-factor for the ATP-dependent reaction; its coordination differs from that in homologous enzymes. | nih.gov |

| Lys443 | Interacts with ATP's γ-phosphate; stabilizes the oxyanion transition state for acyl-AMP formation. | nih.gov |

| Substrate Binding Pocket | Exhibits structural variations that confer specificity for the (2S,5S)-5-carboxymethylproline substrate. | nih.gov |

Carbapenem Synthase (CarC) is a remarkable Fe(II)- and 2-(oxo)glutarate-dependent oxygenase that performs two distinct terminal reactions in the biosynthesis of (5R)-carbapen-2-em-3-carboxylic acid: the epimerization of (3S,5S)-carbapenam-3-carboxylic acid at the C5 position to form (3S,5R)-carbapenam-3-carboxylic acid, and the subsequent C2-C3 desaturation of this intermediate. nih.govrsc.orgnih.gov

Structural studies of CarC in complex with its initial substrate, (3S,5S)-carbapenam-3-carboxylic acid, have elucidated the mechanism of the first reaction. The substrate's bridgehead C5 is positioned approximately 4.2 Å from the iron center, with its C5-hydrogen oriented toward the Fe-cofactor. nih.gov This geometry is ideal for hydrogen abstraction by a reactive Fe(IV)-oxo intermediate. Following the formation of a substrate radical, a tyrosine residue, Tyr165, donates a hydrogen atom to the opposite face of the radical, completing the stereoinversion. nih.gov

Computational modeling suggests that for the second reaction to occur, the newly formed (3S,5R)-carbapenam intermediate rebinds within the CarC active site in a different orientation than its precursor. nih.govresearchgate.net This reorientation positions the C2 and C3 atoms for the desaturation reaction, which is also mediated by the iron-oxo center. researchgate.net Docking studies indicate that Tyr165, while crucial for the initial epimerization, also plays a key role in binding the (3S,5R)-carbapenam intermediate for the subsequent desaturation step. researchgate.net These findings support a two-step mechanism where each reaction involves a complete oxidative cycle. nih.govresearchgate.net

Table 2: Substrate Binding and Key Interactions in the CarC Catalytic Cycle

| Step | Substrate | Key Interactions and Binding Mode | Source |

| Epimerization | (3S,5S)-carbapenam-3-carboxylic acid | C5 is positioned 4.2 Å from the Fe(II) cofactor. Tyr165 acts as the H• donor for inversion. | nih.gov |

| Desaturation | (3S,5R)-carbapenam-3-carboxylic acid | Rebinds in a new orientation for C2-C3 desaturation. Tyr165 is important for binding the intermediate. | nih.govresearchgate.net |

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

QM and MD simulations offer a powerful lens to view the dynamic and electronic processes that govern enzymatic reactions, providing details that are often inaccessible through experimental methods alone.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for studying enzymatic reactions. In this approach, the reactive center of the system (e.g., the substrate and key active site residues) is treated with a high-accuracy QM method, while the surrounding protein and solvent are handled by a more computationally efficient MM force field.

This technique has been instrumental in exploring the detailed reaction mechanism of Carbapenem Synthase (CarC). researchgate.netresearchgate.net QM/MM calculations support a stepwise mechanism for the C5-epimerization and C2/C3-desaturation, involving two distinct oxidative cycles rather than a single, concerted process. researchgate.net The simulations detail the hydrogen abstraction by the Fe(IV)=O species, the inversion of the resulting C5-radical, and the subsequent hydrogen donation from Tyr165 to complete the epimerization. researchgate.net

Beyond biosynthesis, QM/MM simulations have been extensively applied to understand carbapenem hydrolysis by β-lactamase enzymes, a primary mechanism of antibiotic resistance. nih.govchemrxiv.org These studies have successfully modeled the deacylation step of carbapenems like meropenem (B701) in various class A β-lactamases, allowing researchers to differentiate the catalytic efficiencies of true carbapenemases from enzymes that are merely inhibited by carbapenems. nih.govacs.org Such simulations provide atomic-level details on how factors like active site architecture and the orientation of the carbapenem's hydroxyethyl (B10761427) group determine the rate of hydrolysis. nih.govchemrxiv.org

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of enzyme-ligand complexes, while QM/MM calculations can map the energetic profiles of reaction pathways. Together, they reveal how protein dynamics and energetics are coupled to control catalysis.

MD simulations of carbapenem acyl-enzyme complexes with β-lactamases show that the carbapenem ligand is not static but can sample a wide range of conformations within the active site. acs.org For instance, the C2 side chain of carbapenems can adopt multiple distinct poses, and the orientation of the 6α-hydroxyethyl group is critical for catalytic efficiency. nih.govacs.org QM/MM MD simulations have shown that in potent carbapenemase enzymes, this hydroxyethyl group preferentially adopts an orientation that does not interfere with the deacylating water molecule, whereas in enzymes that are inhibited by carbapenems, it often forms a hydrogen bond with this water, hindering the hydrolysis reaction. nih.govchemrxiv.org

Table 3: Calculated Activation Free Energies (ΔG‡) for Meropenem Deacylation in Class A β-Lactamases

| Enzyme | Classification | ΔG‡ (kcal/mol) | Source |

| TEM-1 | Inhibited | High | nih.govchemrxiv.org |

| SHV-1 | Inhibited | High | nih.govchemrxiv.org |

| KPC-2 | Carbapenemase | Low | nih.govchemrxiv.org |

| SME-1 | Carbapenemase | Low | nih.govchemrxiv.org |

| NMC-A | Carbapenemase | Low | nih.govchemrxiv.org |

Note: Specific numerical values vary between studies, but the qualitative difference between inhibited enzymes (higher barrier) and carbapenemases (lower barrier) is consistently observed.

In Silico Screening and De Novo Design of Novel Carbapenam-Based Structures

The rise of antibiotic resistance necessitates the continuous development of new antimicrobial agents. In silico (computer-based) methods for virtual screening and de novo design accelerate this process by rapidly evaluating vast chemical spaces to identify promising new molecular scaffolds.

The general workflow often begins by identifying a crucial bacterial target, such as penicillin-binding proteins (PBPs) or β-lactamase enzymes. uomustansiriyah.edu.iqmdpi.com Using the 3D structure of the target, virtual screening can be performed, where large libraries of existing compounds are computationally docked into the active site to predict their binding affinity. mdpi.commedcraveonline.com This approach was used to identify potential non-β-lactam inhibitors for the β-lactamase from Mycobacterium tuberculosis and to find novel inhibitors for the New Delhi metallo-β-lactamase-1 (NDM-1) using a pharmacophore-based strategy. mdpi.commedcraveonline.com

Alternatively, de novo design algorithms build novel molecules directly within the constraints of the enzyme's active site. This has been used to design analogues of imipenem (B608078) with predicted higher binding affinity for the PBP1A protein from resistant Acinetobacter baumannii. uomustansiriyah.edu.iqresearchgate.net Beyond small molecules, computational models have also been employed to design novel inhibitor peptides. The Resonant Recognition Model (RRM), a biophysical approach, has been used to design peptides that can inhibit β-lactamase activity, offering a new strategy to combat resistance. plos.orgnih.gov These in silico methods not only predict binding but also assess drug-likeness properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity), helping to prioritize candidates for chemical synthesis and biological testing. researchgate.net

Table 4: Examples of In Silico Strategies for Designing Novel Carbapenem-Related Compounds

| Strategy | Target Enzyme | Organism | Goal | Source |

| De Novo Design / Virtual Screening | Penicillin-Binding Protein 1A (PBP1A) | Acinetobacter baumannii | Design imipenem analogues to overcome resistance. | uomustansiriyah.edu.iqresearchgate.net |

| Pharmacophore-Based Screening | New Delhi Metallo-β-lactamase-1 (NDM-1) | Enterobacteriaceae | Identify novel non-β-lactam inhibitors. | mdpi.com |

| De Novo Peptide Design (RRM) | β-Lactamases (e.g., TEM-1) | Escherichia coli | Design inhibitory peptides to block antibiotic hydrolysis. | plos.orgnih.gov |

| Virtual Screening / Docking | Y-49 β-lactamase | Mycobacterium tuberculosis | Discover non-β-lactam inhibitors from compound databases. | medcraveonline.com |

Virtual Library Generation and Ligand-Based Design Strategies

The development of novel carbapenem-3-carboxylic acid derivatives is significantly accelerated through the use of computational tools for virtual library generation and ligand-based design. These strategies enable the exploration of vast chemical space to identify molecules with desired therapeutic properties.

Virtual libraries of carbapenam-3-carboxylic acid analogs are constructed by systematically modifying the core scaffold. This process often involves the de novo design of molecules, where fragments are added or substituted at specific positions on the carbapenem-3-carboxylic acid backbone. For instance, in a study focused on designing novel imipenem analogues, the basic structure of carbapenem was used as a template to sketch new molecules with varied substituents. The generation of these libraries can be guided by known structure-activity relationships (SAR) and by employing computational techniques that predict the drug-like properties of the designed compounds.

Ligand-based design strategies are employed when the three-dimensional structure of the biological target is unknown or to complement structure-based approaches. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Key ligand-based approaches include:

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. For carbapenem-related compounds, pharmacophore models can be developed based on a set of known active inhibitors. These models then serve as templates to screen virtual libraries for compounds that match the required pharmacophoric features. For example, a pharmacophore model for metallo-β-lactamase (MBL) inhibitors might include features that interact with the zinc ions in the active site.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For carbapenem derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been utilized. These models can predict the activity of newly designed compounds and highlight which structural modifications are likely to enhance potency. For instance, a 3D-QSAR study on a series of IMP-1 MBL inhibitors provided insights into the favorable steric and electrostatic interactions, guiding the design of more potent inhibitors.

The following table summarizes a selection of designed carbapenem analogs and their predicted binding affinities, demonstrating the application of virtual screening in identifying promising candidates.

| Compound ID | Basic Structure | Modifications | Predicted Binding Affinity (kcal/mol) | Target Protein |

| H080 | Imipenem Analogue | Modified side chain for increased lipophilicity | -9.4 | A. baumannii PBP1a |

| H009 | Imipenem Analogue | Modified side chain for increased hydrophilicity | Not specified | A. baumannii PBP1a |

Table 1: Examples of virtually designed imipenem analogues and their characteristics.

Protein-Ligand Interaction Prediction for Rational Target Modulation

A critical aspect of computational drug design is the accurate prediction of how a potential drug molecule (ligand) will bind to its protein target. This knowledge is fundamental for the rational modulation of the target's activity. For this compound systems, the primary targets are often penicillin-binding proteins (PBPs) and various classes of β-lactamases, particularly metallo-β-lactamases (MBLs) that can hydrolyze carbapenems.

Molecular docking is a widely used computational technique to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. In the context of this compound derivatives, docking studies are performed to simulate their interaction with the active sites of target enzymes. For example, in the design of novel imipenem analogues, docking was used to predict the binding modes of the designed compounds within the active site of Acinetobacter baumannii PBP1A. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

The results from docking simulations provide valuable insights for rational target modulation. By understanding the specific interactions between a carbapenem derivative and its target, medicinal chemists can design modifications to enhance binding affinity and selectivity. For instance, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a hydrophobic group can be added to the ligand to exploit this interaction and improve potency.

Advanced Analytical Techniques for Carbapenam 3 Carboxylic Acid Research

Spectroscopic Methods for Rigorous Structural Characterization and Stereochemical Assignment

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure and stereochemistry of carbapenam-3-carboxylic acid and its derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules, making it crucial for determining the stereochemistry of this compound. numberanalytics.com Advanced NMR techniques, including two-dimensional (2D) NMR experiments, provide detailed information about the connectivity and spatial arrangement of atoms. numberanalytics.com

In the context of this compound research, NMR is essential for assigning the relative and absolute configurations of the chiral centers. For instance, the stereochemistry of cis- and trans-isomers of this compound has been determined through chemical correlation and NMR analysis. doi.org The proton (¹H) NMR spectrum of p-Nitrobenzyl (3S,5S)-1-carbapenam-3-carboxylate shows characteristic signals that help define the stereochemistry. doi.org For example, the coupling constants between adjacent protons can differentiate between cis and trans isomers. ipb.pt

However, the analysis can be complicated by factors such as the conformational isomerism of protecting groups like the Boc (tert-butoxycarbonyl) group, which can lead to complex spectra. unirioja.es To simplify such spectra and enable unambiguous assignment, derivatization of the molecule is sometimes employed. unirioja.es Techniques like ¹H-¹H correlation spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in assigning proton signals and determining through-space proximities between protons, which is key to stereochemical assignment. ipb.ptunirioja.es Carbon-13 (¹³C) NMR provides information on the carbon skeleton, with the carboxyl carbon appearing at a characteristic downfield shift. oregonstate.edu

Key NMR Data for Carbapenam (B8450946) Derivatives:

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Observations |

| p-Nitrobenzyl (3S,5S)-1-carbapenam-3-carboxylate | 1.48–1.62 (1H, m, 1β-H), 2.27–2.33 (2H, m, 1α- and 2α-H), 2.59–2.71 (2H, m, 2β-H and 6β-H), 3.31 (1H, dd, J 15.9 and 4.8 Hz, 6α-H), 3.85–3.89 (1H, m, 5β-H), 4.49 (1H, t, J 7.6 Hz, 3α-H), 5.26 (2H, s, CH₂Ar), 7.52 (2H, d, J 8.8 Hz, Ar 2′,6′-H₂), 8.24 (2H, d, J 8.8 Hz, Ar 3′,5′-H₂) doi.org | Not specified in the provided text. | Specific proton chemical shifts and coupling constants aid in confirming the (3S,5S) stereochemistry. doi.org |

| (2S,5R)-N-(tert-Butoxycarbonyl)-5-(carboxymethyl)-pyrrolidine-2-carboxylic Acid Methyl Ester | Complicated by conformational isomerism of the Boc group. unirioja.es | 27.3, 28.1, 28.3, 28.5, 28.7, 29.8, 30.7, 38.2, 39.1, 51.6, 52.1, 52.3, 55.1, 59.7, 60.0, 80.4, 80.6, 153.3, 153.9, 172.1, 173.6, 173.8 unirioja.es | The presence of multiple signals for single carbons is due to the conformational isomers of the Boc group. unirioja.es |

| Aziridine (B145994) ring protons | ~1.5 ppm ipb.pt | ~18.2 ppm (parent aziridine) ipb.pt | Protons on the aziridine ring have characteristic upfield chemical shifts. ipb.pt |

| Carboxyl proton (COOH) | 10-12 ppm (broad) oregonstate.edu | 160-185 ppm oregonstate.edu | The acidic proton is typically broad and downfield. The carboxyl carbon is also characteristically downfield. oregonstate.edu |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of this compound and its metabolites. nih.govresearchgate.net It provides highly accurate mass measurements, often to the fifth decimal place, which allows for the determination of elemental compositions and the identification of unknown compounds. researchgate.net

HRMS is particularly valuable for identifying putative intermediates in biosynthetic pathways. For example, a compound with a mass-to-charge ratio (m/z) corresponding to this compound has been detected in mutants of Streptomyces cattleya, suggesting it is an intermediate in thienamycin (B194209) biosynthesis. nih.gov The characteristic fragmentation of β-lactam-containing compounds in mass spectrometry, which often involves the loss of a substituted ketene (B1206846), provides structural information that aids in identification. pnas.orgresearchgate.net

In metabolomics studies, HRMS coupled with data-mining tools can effectively identify metabolites in complex biological matrices like plasma and urine. researchgate.net Techniques such as all-ion fragmentation (AIF) can be used to acquire MS/MS spectra for all ions, increasing the specificity of metabolite annotation. nih.gov

Key HRMS Findings in Carbapenam Research:

| Analyte/Intermediate | Observed m/z | Calculated m/z | Molecular Formula | Context |

| This compound | 156 ([M+H]⁺) nih.gov | Not specified | Not specified | Detected as a putative intermediate in thienamycin biosynthesis in S. cattleya mutants. nih.gov |

| MM 4550 | 407.0215 nih.gov | 407.0224 nih.gov | C₁₃H₁₅N₂O₉S₂⁻ nih.gov | Identified from Streptomyces argenteolus. nih.gov |

| 2,3-dihydrothienamycin | Not specified | Not specified | Not specified | Accumulates in thnG mutants, suggesting it's a late-stage intermediate. nih.gov |

| Carbapenam parent and fragment ions | Varies | Varies | Varies | Characteristic fragmentation patterns involving the loss of a substituted ketene are used to confirm the presence of the β-lactam ring. pnas.orgresearchgate.net |

Chromatographic Separations and Detection Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and monitoring chemical reactions and biosynthetic pathways.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, quantification, and purity assessment of carbapenems. nih.govrsc.org Due to the instability of some carbapenems, developing robust and stability-indicating HPLC methods is crucial. nih.gov